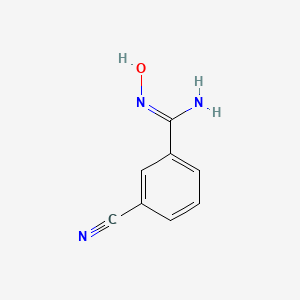

3-氰基-N-羟基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

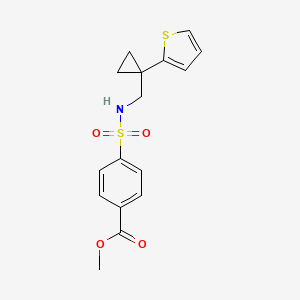

The synthesis of related heterocyclic compounds derived from cyanoacetamide precursors is detailed in the first paper. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor, which was then used to synthesize a variety of heterocyclic derivatives. These reactions involved regioselective attacks and cyclization, leading to a diverse set of products .

Molecular Structure Analysis

The sixth paper discusses the synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which, like 3-Cyano-N-hydroxybenzamidine, contains a benzamide moiety. The structure of the synthesized compound was confirmed by various spectroscopic methods and X-ray analysis . This suggests that similar analytical techniques could be used to determine the molecular structure of 3-Cyano-N-hydroxybenzamidine.

Chemical Reactions Analysis

The second paper provides information on chiral N-hydroxybenzamides, which are structurally related to 3-Cyano-N-hydroxybenzamidine. These compounds were used as precursors to generate N-oxyl radicals, which were then characterized and used in asymmetric oxidation reactions . This indicates that 3-Cyano-N-hydroxybenzamidine could potentially participate in similar radical-based chemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-Cyano-N-hydroxybenzamidine, they do provide insights into the properties of structurally related compounds. For example, the antitumor activities of the synthesized heterocyclic compounds in the first paper suggest that 3-Cyano-N-hydroxybenzamidine could also exhibit biological activity . The spectroscopic characterization in the sixth paper provides a basis for understanding the physical properties of benzamide derivatives .

Relevant Case Studies

The first paper reports the antitumor evaluation of synthesized heterocyclic compounds, which showed high inhibitory effects on three human cancer cell lines . This case study is relevant as it demonstrates the potential biological applications of compounds similar to 3-Cyano-N-hydroxybenzamidine.

科学研究应用

合成和化学性质

从3-氨基苯并异噁唑制备:2-羟基苯甲酰胺类化合物,包括3-氰基-N-羟基苯甲酰胺等化合物,可以通过各种还原技术从3-氨基苯并异噁唑制备。这种方法允许在敏感官能团存在的情况下进行化学选择性合成(Lepore, Schacht, & Wiley, 2002)。

吡啶衍生物的合成:一种新颖的合成方法用于2-氨基-3-氰基-2,6-二苯基吡啶,涉及N-羟基苯甲酰胺,展示了3-氰基-N-羟基苯甲酰胺在复杂有机合成中的实用性(Zonouzi et al., 2014)。

在光物理性质中的作用:研究了氰基取代物(如3-氰基-N-羟基苯甲酰胺)对羟基苯乙烯的光谱性质和光酸度的影响。这项研究有助于理解这类化合物的光物理行为(Lewis et al., 2005)。

铜介导的羟基化反应:使用N-羟基苯甲酰胺的铜介导的芳烃和杂环烃C-H羟基化反应展示了其在促进复杂有机转化中的潜力(Li et al., 2014)。

生物应用

p38alpha MAP激酶抑制剂:关于基于5-氰基嘧啶的p38alpha MAP激酶抑制剂的研究,其中包括具有N-羟基苯甲酰胺基团的类似物,突显了这类化合物在药物化学中的生物相关性(Liu et al., 2005)。

抗微生物活性:已合成新颖的2-氨基-N-羟基苯甲酰胺衍生物,并评估了它们的抗微生物活性,显示了在开发新的抗菌和抗真菌剂方面的潜力(Mahesh et al., 2015)。

用于空气中不对称氧化的催化剂:手性N-羟基苯甲酰胺,可能包括3-氰基-N-羟基苯甲酰胺的衍生物,已被探索作为空气中不对称氧化的潜在催化剂,表明它们在催化中的实用性(Capraro et al., 2014)。

安全和危害

未来方向

属性

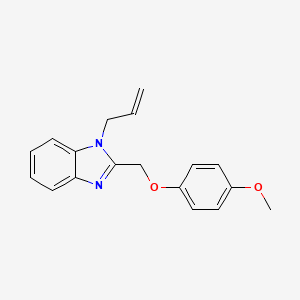

IUPAC Name |

3-cyano-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIHUEJQEREZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=N/O)/N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-hydroxybenzamidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)